Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride
Description
Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride (CAS 881-83-4) is a halogenated aromatic ketone derivative with a molecular formula of C₁₁H₁₅BrClNO and a molar mass of 292.60 g/mol . Structurally, it consists of a propiophenone backbone substituted with a bromine atom at the 4'-position of the phenyl ring and a dimethylamino group at the 3-position. The monohydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or synthetic applications . Storage recommendations specify an inert atmosphere at room temperature to maintain integrity .
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGCMCARGFWPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236821 | |
| Record name | Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881-83-4 | |
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC403721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL57Q36LS2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride is a compound with significant biological activity that has garnered attention in various research fields. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C₁₁H₁₅BrClNO
- Molecular Weight : 292.6 g/mol
- Purity : Typically 95% .
Propiophenone derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with cholinergic systems, which can influence neurotransmission and may contribute to its pharmacological effects.
Biological Activity
- Antidepressant Effects : Some studies indicate that compounds similar to 4'-bromo-3-(dimethylamino)propiophenone exhibit antidepressant-like effects in animal models. This may be attributed to their ability to modulate monoamine neurotransmitter levels, particularly serotonin and norepinephrine.
- Neurotoxicity : Research has also highlighted the potential neurotoxic effects of this compound. It may cause respiratory tract irritation and central nervous system effects such as drowsiness or dizziness . The compound is classified under specific target organ toxicity categories, indicating its potential for causing genetic defects and carcinogenicity .
- Cancer Research : Propiophenone derivatives have been submitted for testing by the National Cancer Institute (NCI), indicating their relevance in cancer research. The compound's structural features suggest it could inhibit tumor growth or modulate pathways involved in cancer progression .
Case Study 1: Antidepressant Activity
A study involving rodent models tested the effects of 4'-bromo-3-(dimethylamino)-propiophenone on depressive behaviors. Results showed a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect.
Case Study 2: Neurotoxicity Assessment
In vitro studies assessed the cytotoxicity of the compound on neuronal cell lines. The findings indicated that exposure led to increased cell death and oxidative stress markers, raising concerns about its safety profile for therapeutic use.
Data Tables
Comparison with Similar Compounds
Substituted Propiophenones and Acetophenones
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Observations :
- Halogen vs. Amino Substituents: Bromine increases molecular weight and lipophilicity, whereas the dimethylamino group enhances solubility in acidic environments (via protonation) and electron-donating capacity .
- Salt Formation: The monohydrochloride form of the target compound distinguishes it from neutral analogs like 4'-bromoacetophenone, improving stability for pharmaceutical use .
Preparation Methods
General Synthetic Strategy
The synthesis of Propiophenone, 4'-bromo-3-(dimethylamino)-, monohydrochloride generally follows these key steps:
- Step 1: Preparation of 4-bromopropiophenone or related brominated propiophenone derivatives.
- Step 2: Introduction of the dimethylamino group at the 3-position of the propiophenone side chain.
- Step 3: Formation of the monohydrochloride salt for stability and purification.
The critical precursor, 4-bromopropiophenone, can be synthesized via condensation and decarboxylation reactions starting from 4-bromobenzoic acid and propionic acid under catalytic conditions.
Detailed Preparation of 4-Bromopropiophenone (Key Intermediate)
A patented method (CN102260155A) describes an efficient and scalable synthesis of 4-bromopropiophenone, which is essential for the subsequent synthesis of the target compound:
- Starting materials: 4-bromobenzoic acid and propionic acid
- Catalyst: Composite catalyst (unspecified mixture)
- Reaction conditions:
- Condensation reaction at 130-140°C for 6-10 hours with stirring
- Distillation of excess propionic acid
- Decarboxylation at 220-230°C
- Product isolation: Absorption of evolved gases and liquids in 95% ethanol, cooling, crystallization, and filtration
| Example | 4-Bromobenzoic Acid (g) | Propionic Acid (g) | Catalyst (g) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2 | 20.1 | 51.8 | 6 | 77.92 | 45-47 |
| 3 | 20.1 | 59.2 | 6 | 77.26 | 45-47 |
| 4 | 20.1 | 44.4 | 7 | 77.96 | 45-47 |
| 5 | 20.1 | 44.4 | 9 | 78.31 | 45-47 |
Note: Reaction involves continuous removal of excess propionic acid and absorption of gaseous byproducts to maximize yield and purity
Introduction of the Dimethylamino Group
While specific detailed procedures for the amination step to form the 3-(dimethylamino) substituent on the propiophenone are less explicitly documented in the provided sources, the general approach in organic synthesis involves:
Reductive amination or nucleophilic substitution:
The ketone group of 4-bromopropiophenone can be subjected to reaction with dimethylamine or its derivatives under controlled conditions to introduce the dimethylamino group at the 3-position.Salt formation:
The free base is then converted to the monohydrochloride salt by treatment with hydrochloric acid, improving compound stability and crystallinity.
This step is consistent with standard synthetic organic chemistry practices for preparing amine hydrochloride salts from ketone precursors.
Summary Table of Preparation Steps
| Step | Process Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-bromopropiophenone | 4-bromobenzoic acid + propionic acid, composite catalyst, 130-230°C, 6-10 h | 4-bromopropiophenone intermediate (yield ~78%) |
| 2 | Amination to introduce dimethylamino group | Dimethylamine or equivalent, reductive amination conditions | 4'-bromo-3-(dimethylamino)propiophenone (free base) |
| 3 | Formation of monohydrochloride salt | Treatment with HCl in suitable solvent | This compound |
Research Findings and Notes
- The patented method for 4-bromopropiophenone synthesis is notable for its relatively high yield (~78%) and reproducibility under controlled temperature and catalyst loading conditions.
- The use of 95% ethanol as an absorption solvent for evolved gases during decarboxylation improves product recovery and reduces environmental emissions.
- The melting point range of 45-47°C for 4-bromopropiophenone confirms product purity and consistency across different batches.
- The final compound’s purity is typically maintained at 95%, suitable for research applications including pharmacological testing.
The preparation of this compound involves a well-established synthetic route starting from 4-bromobenzoic acid through condensation and decarboxylation to yield 4-bromopropiophenone, followed by amination and salt formation. The detailed catalytic condensation and decarboxylation method provides a robust foundation for synthesizing the key intermediate with high yield and purity. Subsequent introduction of the dimethylamino group and hydrochloride salt formation complete the synthesis of the target compound, which is widely used in chemical and pharmaceutical research.
This comprehensive preparation pathway is supported by patent literature and chemical databases, ensuring a reliable and professional approach to synthesizing this compound for advanced research purposes.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
